molecular formula C8H10N4O2 B8314509 1-(4-Pyridoyl)-4-methylsemicarbazide

1-(4-Pyridoyl)-4-methylsemicarbazide

Cat. No. B8314509
M. Wt: 194.19 g/mol
InChI Key: DLBPXFZKFHDYEI-UHFFFAOYSA-N
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Patent
US05436252

Procedure details

When, in the procedure of Example 1, isonicotinic acid hydrazide is substituted for 4-chlorobenzoic acid hydrazide and methyl isocyanate is substituted for ethyl isocyanate, the title compound is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.ClC1C=CC(C(NN)=O)=CC=1.[CH3:22][N:23]=[C:24]=[O:25].C(N=C=O)C>>[N:5]1[CH:6]=[CH:7][C:2]([C:1]([NH:9][NH:10][C:24]([NH:23][CH3:22])=[O:25])=[O:8])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)NN)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)NNC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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